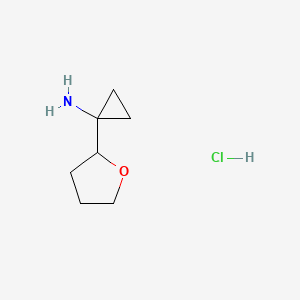![molecular formula C14H18O4 B1405201 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene CAS No. 880081-66-3](/img/structure/B1405201.png)
3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene
Übersicht
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Poly(phenylacetylene)s
Researchers have developed new amphiphilic poly(phenylacetylene)s with oligo(ethylene oxide) pendants. These polymers, including poly{4-[2-(2-hydroxyethoxy)ethoxy]phenylacetylene}, exhibit unique properties and are synthesized using organorhodium complexes as catalysts. They are characterized by various techniques like IR, UV, NMR, and thermogravimetric analysis, showcasing potential applications in different fields (Chen, Tang, & Cheuk, 2006).
Novel Asymmetric Phenylacetylene Synthesis
A novel asymmetric phenylacetylene half-cycle compound has been synthesized using the Sonogashira coupling reaction. The synthetic routes and reaction conditions were meticulously studied, and the structures of the target compounds and intermediates were confirmed through techniques like 1H NMR, 13C NMR, EI-MS, HRMS, and element analysis. This indicates the potential for diverse applications in molecular synthesis and materials science (Peng-cheng, 2013).
Polymer Electrolyte Synthesis and Application
A novel cyclic ether monomer, 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy-methyl}-3′-methyloxetane (HEMO), has been synthesized, leading to the creation of a hyperbranched polyether (PHEMO) using BF3·Et2O as the initiator through cationic ring-opening polymerization. This polymer exhibits excellent segment motion performance, potentially beneficial for ion transport of polymer electrolytes, and has demonstrated high thermostability. The ionic conductivity measurements reveal its potential application in lithium-ion batteries (Lin et al., 2006).
Spontaneous Formation of Hydrophilic Surfaces by Block Copolymer Segregation
A block copolymer of deuterated polystyrene (dPS) and 2-[2-(2-methoxyethoxy)ethoxy]ethyl methacrylate (PME3MA) spontaneously exposes the PME3MA block, transforming the hydrophobic polystyrene surface into a hydrophilic one. The surface segregation of dPS−PME3MA due to its PME3MA block is probed through various spectroscopy techniques. This phenomenon highlights the potential use of such copolymers in modifying surface properties for various applications (Yokoyama et al., 2005).
Eigenschaften
IUPAC Name |
2-[2-[2-(3-ethynylphenoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-2-13-4-3-5-14(12-13)18-11-10-17-9-8-16-7-6-15/h1,3-5,12,15H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYGIGQPCFGLPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)OCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




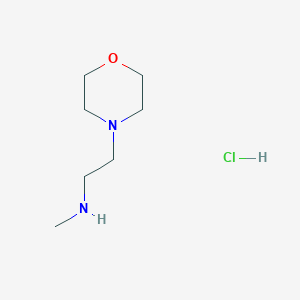

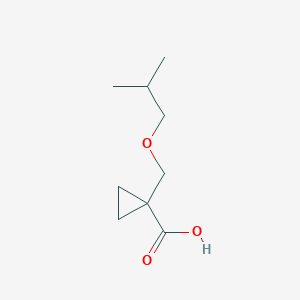
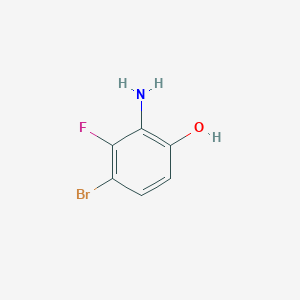
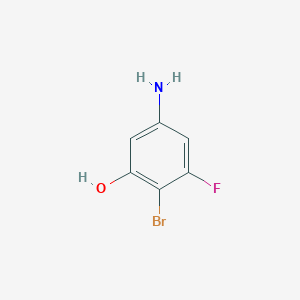


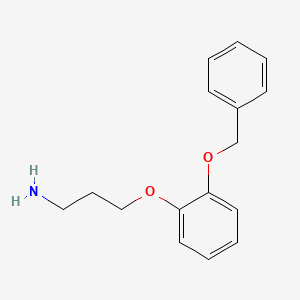
![(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid](/img/structure/B1405135.png)
